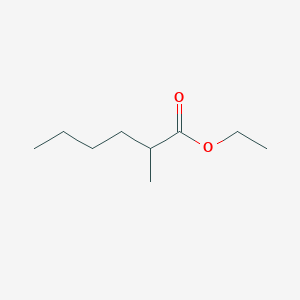

Ethyl 2-methylhexanoate

Description

Significance and Research Context of Branched-Chain Esters

Branched-chain esters are a family of volatile organic compounds (VOCs) that are pivotal to the characteristic flavor and aroma profiles of many fruits and other natural products. frontiersin.org Unlike their straight-chain counterparts, the branching in their chemical structure can significantly influence their odor and flavor properties, often imparting unique fruity and floral notes. ebsco.comacs.org Esters, in general, are formed through a reaction known as esterification, where a carboxylic acid reacts with an alcohol. ebsco.com The specific combination of the acid and alcohol determines the resulting ester's distinct aroma. mit.edu

In the context of food science and chemistry, branched-chain esters are extensively studied for their contribution to the sensory quality of foods. acs.org They are recognized as essential components in the aromas of apples, bananas, melons, and pineapples. frontiersin.orgnih.gov For instance, ethyl 2-methylbutanoate, a structurally similar branched-chain ester, is a key odorant in various melon fruits, apples, and pineapples, contributing a fruity, apple-like aroma. nih.govmdpi.comresearchgate.net Research has shown that these esters are often among the most abundant volatile compounds detected in many fruits and are crucial to their characteristic flavors. frontiersin.org

Academic research has focused on understanding the biosynthetic pathways that lead to the formation of these compounds in nature. frontiersin.org It is hypothesized that branched-chain esters are derived from newly synthesized precursors through anabolic processes rather than the breakdown of existing molecules. acs.org Specifically, the metabolism of branched-chain amino acids like isoleucine is linked to the production of these esters. acs.org This area of study is crucial for a comprehensive understanding of fruit flavor and the complex biology behind it. frontiersin.org Beyond flavor and fragrance, certain branched-chain esters are also investigated for other industrial applications, such as biolubricants, due to their physical properties like low-temperature stability. researchgate.netmdpi.com

Overview of Scientific Interest in Ethyl 2-methylhexanoate Chemistry

Scientific interest in the chemistry of specific branched-chain esters like this compound stems from their potential role as flavor components and as subjects for studying synthetic methodologies. While direct research on this compound is less extensive than on some of its isomers like ethyl hexanoate (B1226103), the study of esters derived from 2-methylhexanoic acid provides significant context.

A major area of research interest is the development of sustainable and efficient synthesis methods. Biocatalytic synthesis, which uses enzymes like lipase (B570770), represents an environmentally friendly alternative to traditional chemical synthesis. mdpi.commdpi.com Research has been successfully conducted on the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, a related branched-chain ester. mdpi.comresearchgate.net In these studies, an immobilized lipase (Novozym® 435 or Lipozyme® 435) is used to catalyze the esterification between 2-methylhexanoic acid and an alcohol in a solvent-free system. researchgate.netmdpi.comresearchgate.net This green chemistry approach is explored to optimize reaction conditions such as temperature and substrate ratios to achieve high conversion rates and product purity. researchgate.netmdpi.comresearchgate.net

The traditional method for producing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org This reversible reaction is a fundamental process in organic chemistry, and driving the equilibrium towards the product side often requires removing water as it is formed or using an excess of one reactant. mit.edulibretexts.org

The analytical characterization of this compound and related esters is another focus of research. Techniques such as gas chromatography-mass spectrometry (GC-MS) are essential for identifying and quantifying these volatile compounds in complex mixtures like fruit extracts. researchgate.net The study of its thermophysical properties, such as heat capacity, density, and viscosity, is also important for potential industrial applications. nist.govacs.org Research into the enantiomeric distribution of chiral esters in natural products like wine also highlights the detailed level of chemical investigation in this area, as different enantiomers can have distinct sensory impacts. researchgate.net

Interactive Table: Research Findings on Synthesis of Related Branched-Chain Esters

| Research Focus | Compound Synthesized | Method | Key Findings | Source |

| Green Chemistry | 2-ethylhexyl 2-methylhexanoate | Biocatalytic Synthesis (Immobilized Lipase) | Achieved high conversion rates (97-99%) in a solvent-free medium. Optimal conditions were found to be 70°C with a 10% molar excess of alcohol. | mdpi.comresearchgate.net |

| Process Optimization | 2-ethylhexyl 2-methylhexanoate | Biocatalytic Synthesis | The process was scalable and complied with many principles of "green chemistry," demonstrating industrial potential with high biocatalyst productivity. | mdpi.commdpi.com |

| Classic Organic Synthesis | General Esters | Fischer Esterification | An equilibrium reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid. The reaction is driven to completion by removing water or using excess alcohol. | masterorganicchemistry.comlibretexts.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

ethyl 2-methylhexanoate |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-8(3)9(10)11-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

LFLSVOVPJVCWKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Methylhexanoate and Analogous Ester Structures

Conventional Chemical Synthesis Routes

The creation of ethyl 2-methylhexanoate and similar branched ester compounds is achieved through established chemical synthesis methods. These techniques primarily involve either the direct esterification of a carboxylic acid with an alcohol or the construction of the carbon framework before the esterification step.

Esterification Reactions and Mechanistic Considerations

Esterification represents the most direct pathway to synthesize esters. This process typically involves the reaction of a carboxylic acid and an alcohol, facilitated by an acid catalyst.

A time-honored method for ester synthesis is the Fischer-Speier esterification, commonly known as Fischer esterification. organic-chemistry.orgbyjus.com This acid-catalyzed reaction involves refluxing a carboxylic acid with an alcohol. byjus.comchemistrysteps.com For the synthesis of this compound, this entails the reaction of 2-methylhexanoic acid with ethanol (B145695).

The mechanism of Fischer esterification is a reversible process that proceeds through several key stages: byjus.comchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol, in this case, ethanol, acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. byjus.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water: The departure of a water molecule from the tetrahedral intermediate results in a protonated ester. byjus.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the alcohol acting as a base, to yield the final ester and regenerate the acid catalyst. byjus.commasterorganicchemistry.com

Due to the equilibrium nature of the reaction, it is often necessary to remove water as it forms or use an excess of one of the reactants to drive the reaction towards the product side, in accordance with Le Châtelier's principle. organic-chemistry.orgchemistrysteps.com

The selection of an appropriate acid catalyst is crucial for the efficiency of Fischer esterification. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used. cerritos.edu While effective, they can be corrosive and require neutralization and removal, complicating the purification process.

Heterogeneous Catalysts: To address the drawbacks of mineral acids, solid acid catalysts have been developed. These include ion-exchange resins, zeolites, and other materials. nih.gov They offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and often improved selectivity. organic-chemistry.org The use of heterogeneous catalysts aligns with the principles of green chemistry by reducing waste and simplifying workup procedures. researchgate.net

Table 1: Comparison of Catalysts in Acid-Mediated Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid, Hydrochloric Acid | High catalytic activity, low cost | Corrosive, difficult to separate, potential for side reactions |

| Heterogeneous | Ion-Exchange Resins, Zeolites | Easy separation, reusability, reduced waste | Higher initial cost, potential for mass transfer limitations |

Alkylation and Condensation Reactions in Branched Ester Synthesis

Alternative synthetic strategies for branched esters like this compound involve constructing the carbon backbone of the carboxylic acid before esterification.

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. wikipedia.orglibretexts.org To synthesize 2-methylhexanoic acid, the precursor to this compound, diethyl malonate is a suitable starting material. chegg.comchegg.com

The synthesis proceeds through the following steps: wikipedia.orgchemicalnote.com

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org

Alkylation: The enolate is then sequentially alkylated with two different alkyl halides. For 2-methylhexanoic acid, this would involve reactions with a methyl halide and a butyl halide. chemicalnote.com

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this intermediate undergoes decarboxylation to yield 2-methylhexanoic acid. wikipedia.orglibretexts.org

Esterification: Finally, the 2-methylhexanoic acid is esterified with ethanol, typically via Fischer esterification, to produce this compound.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base, yielding a β-keto ester. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While the direct application of a simple Claisen condensation to form this compound is not straightforward, related reactions can be employed to construct the necessary carbon skeleton.

A "crossed" Claisen condensation, involving two different esters, could potentially be used. libretexts.org For this to be effective, one of the esters should not have α-hydrogens to prevent self-condensation. organic-chemistry.orglibretexts.org The resulting β-keto ester would then require further chemical modifications, such as reduction and dehydration/hydrogenation, to arrive at the desired branched ester structure. This multi-step process is generally more complex than the malonic ester synthesis for this specific target molecule.

Multicomponent and Cascade Reactions for Structural Complexity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific examples of the direct synthesis of this compound using MCRs are not extensively documented, the principles of reactions like the Passerini and Ugi reactions can be applied to the synthesis of analogous α-acyloxy carboxamides and bis-amides, which share a similar ester linkage.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. beilstein-journals.orgresearchgate.netnih.gov This reaction is highly atom-economical and can generate a diverse library of compounds by varying the starting materials. beilstein-journals.orgnih.gov The generally accepted mechanism proceeds through a concerted pathway in aprotic solvents, where a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound reacts with the isocyanide. nih.gov An imidate intermediate is formed, which then undergoes a Mumm rearrangement to yield the final product. nih.gov

Table 1: Representative Solvents for the Passerini Reaction

| Solvent | Reaction Acceleration |

|---|---|

| Dichloromethane (DCM) | Accelerated in aprotic solvents at high concentrations. beilstein-journals.org |

| Water | Not satisfactory, no product identified in some cases. beilstein-journals.org |

The Ugi four-component reaction (U-4CR) is another significant MCR that combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide. nih.govyoutube.com The reaction mechanism begins with the formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. youtube.com This is followed by the nucleophilic addition of the isocyanide to the iminium ion and a subsequent Mumm rearrangement to yield the bis-amide product. nih.govyoutube.com

Cascade reactions , also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where each subsequent reaction is triggered by the functionality formed in the previous step. mdpi.com These reactions are highly efficient in building molecular complexity from simple starting materials in a single operation. For instance, a copper-catalyzed cascade reaction of α,β-unsaturated esters with keto esters has been reported for the synthesis of γ- and δ-lactones. beilstein-journals.org This process involves a conjugate reduction followed by an aldol (B89426) reaction and subsequent lactonization. beilstein-journals.org While not a direct synthesis of this compound, this demonstrates the potential of cascade reactions in constructing complex ester-containing molecules.

Stereoselective Chemical Synthesis Methodologies

The synthesis of enantiomerically pure this compound is of significant interest due to the stereocenter at the α-position. Stereoselective chemical synthesis methods aim to control the formation of a specific stereoisomer.

Asymmetric hydrogenation of α,β-unsaturated esters is a powerful method for producing chiral esters. nih.gov This technique utilizes chiral metal catalysts, such as iridium N,P ligand complexes, to achieve high enantioselectivity in the reduction of the carbon-carbon double bond. nih.gov For example, the asymmetric hydrogenation of α,β-unsaturated carboxylic esters with chiral iridium N,P ligand complexes has been shown to produce saturated esters with a stereogenic center in the α or β position with high enantiomeric purity. nih.gov

Stereoselective alkylation of ester enolates is another key strategy for introducing chirality at the α-position. The use of chiral auxiliaries attached to the ester can direct the approach of the alkylating agent, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-alkylated ester. The diastereoselective alkylation of acylated chiral auxiliaries has been extensively studied. youtube.com Furthermore, enantioselective alkylation can be achieved using a chiral catalyst that creates a chiral environment around the reacting species. youtube.com For instance, the α-alkylation of a glycinate (B8599266) imine has been performed with high enantiomeric excess using a chiral phase-transfer catalyst. youtube.com

Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis

| Reaction Type | Catalyst Type | Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium N,P Ligand Complexes | High enantiomeric purity of saturated esters. nih.gov |

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of esters like this compound. Enzymes, particularly lipases, are widely used for their ability to catalyze esterification reactions under mild conditions with high specificity.

Enzymatic Esterification with Lipases

The enzymatic synthesis of this compound is typically achieved through the direct esterification of 2-methylhexanoic acid with ethanol, catalyzed by a lipase (B570770). Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous or low-water environments. Immobilized lipases are often preferred as they can be easily recovered and reused, improving the cost-effectiveness of the process. A notable example is the use of immobilized lipase from Candida antarctica (Novozym® 435) for the synthesis of analogous esters. researchgate.netresearchgate.net

The biocatalytic synthesis of a structurally similar compound, 2-ethylhexyl 2-methylhexanoate, has been successfully demonstrated in a solvent-free system using Novozym® 435. mdpi.com This provides a strong model for the synthesis of this compound.

The activity and stability of the lipase are crucial for an efficient esterification process. Factors such as the choice of enzyme, immobilization support, and the reaction medium can significantly impact the enzyme's performance. For instance, in the synthesis of ethyl hexanoate (B1226103), a pineapple flavor ester, Novozym® 435 has been shown to be an effective catalyst in a solvent-free system. researchgate.net The enzyme's stability can be affected by the reaction temperature and the presence of certain substrates or products.

The substrate molar ratio of alcohol to acid is a critical parameter in enzymatic esterification. An excess of one of the substrates, typically the alcohol, is often used to shift the reaction equilibrium towards the formation of the ester. nih.gov For the enzymatic synthesis of ethyl hexanoate, an optimal molar ratio of acid to alcohol was found to be 1:3, leading to a maximum conversion of 88.57%. researchgate.net However, a very high excess of alcohol can sometimes lead to enzyme inhibition. researchgate.net

Reaction temperature influences both the reaction rate and the enzyme's stability. Generally, an increase in temperature increases the reaction rate up to an optimal point, beyond which the enzyme may start to denature, leading to a decrease in activity. researchgate.netmdpi.com For the synthesis of ethyl hexanoate, an optimal temperature of 50 °C was identified. researchgate.net In the synthesis of 2-ethylhexyl 2-methylhexanoate, reactions were successfully carried out at 70 °C and 80 °C. mdpi.com

Table 3: Effect of Temperature and Molar Ratio on Ethyl Hexanoate Synthesis

| Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion (%) |

|---|---|---|

| 50 | 1:3 | 88.57 |

| 40 | 1:1 | ~77 |

| 70 | 1:1 | ~58 |

Data derived from analogous ethyl hexanoate synthesis studies. researchgate.netnih.gov

Conducting enzymatic esterification in solvent-free systems is highly desirable from an environmental and economic perspective, as it eliminates the need for organic solvents and simplifies downstream processing. The synthesis of both ethyl hexanoate and 2-ethylhexyl 2-methylhexanoate has been successfully achieved in solvent-free bioreactor systems. mdpi.comresearchgate.net In these systems, the liquid substrates themselves act as the reaction medium. Operating in a solvent-free environment can lead to high substrate concentrations, which can enhance the reaction rate, but may also lead to substrate or product inhibition. Careful optimization of the reaction conditions is therefore essential for achieving high yields in solvent-free systems.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| α-Acyloxy carboxamides |

| Bis-amides |

| γ-Lactones |

| δ-Lactones |

| 2-Ethylhexyl 2-methylhexanoate |

| Ethyl hexanoate |

| 2-Methylhexanoic acid |

Evaluation of Biocatalyst Reusability and Operational Feasibility

The operational feasibility of these syntheses is often conducted in solvent-free systems. This approach aligns with green chemistry principles by eliminating the need for potentially hazardous organic solvents and simplifying downstream purification processes. nih.govresearchgate.net The synthesis of 2-ethylhexyl 2-methylhexanoate was successfully carried out in a thermostated batch reactor, demonstrating a straightforward and scalable setup. researchgate.netnih.gov

Key parameters influencing operational feasibility include reaction temperature, substrate molar ratio, and reaction time. Studies have identified optimal conditions to maximize conversion and productivity. For instance, two effective strategies were established for 2-ethylhexyl 2-methylhexanoate synthesis: one at 70 °C with a 10% molar excess of alcohol, and another at 80 °C with a 20% molar excess of alcohol, achieving conversions of 97% and 99%, respectively. nih.gov The selection of the optimal strategy often involves a trade-off between energy consumption (temperature), reaction time, and material costs (substrate excess). researchgate.net Ultimately, these studies confirm the high operational feasibility of producing branched esters like this compound via enzymatic routes, achieving high productivity and product purity. researchgate.netnih.gov

Table 1: Operational Parameters and Biocatalyst Performance in the Synthesis of 2-ethylhexyl 2-methylhexanoate

| Parameter | Condition A | Condition B | Source(s) |

|---|---|---|---|

| Temperature | 70 °C | 80 °C | nih.gov |

| Substrate Excess | 10% molar excess of alcohol | 20% molar excess of alcohol | nih.gov |

| Final Conversion | 97% | 99% | nih.gov |

| Biocatalyst | Novozym® 435 | Novozym® 435 | researchgate.netnih.gov |

| Biocatalyst Reusability | At least 6 cycles | Not specified | researchgate.netnih.gov |

| Process Productivity | 0.15 kg product/L reactor·h | Not specified | researchgate.net |

| Biocatalyst Productivity | 203.84 kg product/kg biocatalyst | Not specified | researchgate.netnih.gov |

Green Chemistry Principles in Biocatalytic Production

Biocatalytic processes are inherently aligned with the principles of Green Chemistry, offering environmentally benign alternatives to conventional chemical synthesis. acs.orgrsc.org The enzymatic production of esters, including this compound, exemplifies this, as it typically involves milder reaction conditions, generates less waste, and utilizes renewable catalysts. acs.orgmdpi.com

Atom economy is a core principle of green chemistry, maximizing the incorporation of reactant atoms into the final product. rsc.org The enzymatic synthesis of this compound via direct esterification of 2-methylhexanoic acid and ethanol is a condensation reaction that produces water as the only byproduct. This reaction is characterized by a very high theoretical atom economy, as all atoms from the acid and alcohol (except for those forming water) are incorporated into the desired ester.

Beyond atom economy, other metrics are used to quantify the sustainability of a chemical process. The E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product, is significantly lower for biocatalytic processes compared to their chemical counterparts. By operating in solvent-free systems, the enzymatic synthesis of esters drastically reduces the amount of waste generated, leading to a more favorable E-Factor. mdpi.com

Process Mass Intensity (PMI) is another key metric, defined as the total mass of materials used (raw materials, solvents, reagents) to produce a certain mass of the product. The elimination of solvents and complex purification steps in biocatalytic esterification leads to a substantially lower PMI. mdpi.com The use of immobilized enzymes that can be recycled for multiple batches further improves these sustainability metrics by reducing catalyst waste. acs.orgmdpi.com The biocatalytic procedure for producing analogous branched esters has been shown to align with numerous objectives of "green chemistry," making it suitable for scaling up to industrial manufacturing. nih.gov

Table 2: Green Chemistry Metrics in Biocatalytic Ester Synthesis

| Metric | Definition | Advantage in Biocatalysis | Source(s) |

|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High, with water as the only major byproduct in esterification. | rsc.org |

| E-Factor | Total mass of waste / Mass of product | Significantly lower due to the absence of solvents and harsh catalysts. | mdpi.com |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | Reduced by eliminating solvents and simplifying purification. | mdpi.com |

| Catalyst | Substance that increases the rate of reaction | Enzymes are renewable, biodegradable, and non-toxic. | acs.orgrsc.org |

| Reaction Conditions | Temperature, pressure, solvent | Mild temperatures and atmospheric pressure; often solvent-free. | researchgate.netmdpi.com |

Enantioselective Enzymatic Synthesis of Related Chiral Esters

This compound possesses a chiral center at the C-2 position, meaning it can exist as two distinct enantiomers, (R)-ethyl 2-methylhexanoate and (S)-ethyl 2-methylhexanoate. The synthesis of a single, pure enantiomer is of great interest, particularly in the fragrance and pharmaceutical industries, where different enantiomers can have distinct biological activities or sensory properties. Biocatalysis is a powerful tool for achieving high enantioselectivity. nih.gov

Enzymes, particularly lipases and esterases, are inherently chiral and can differentiate between enantiomeric substrates or produce one enantiomer preferentially from a prochiral substrate. This capability is exploited in two primary strategies for obtaining enantiopure esters:

Kinetic Resolution: This method involves the enzymatic resolution of a racemic mixture of the carboxylic acid (e.g., (R/S)-2-methylhexanoic acid) or a racemic alcohol. The enzyme selectively esterifies one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer behind. For example, a lipase could selectively convert (R)-2-methylhexanoic acid to its ethyl ester, allowing for the separation of the (R)-ester from the unreacted (S)-acid. This technique has been successfully applied to produce chiral intermediates for pharmaceuticals, such as pregabalin, using immobilized lipases to resolve racemic ester precursors with high enantiomeric excess. nih.gov

Asymmetric Synthesis: This approach involves the conversion of a prochiral substrate into a chiral product. While less common for this specific class of esters, other enzymatic reactions, such as the asymmetric reduction of keto-esters by carbonyl reductases, can produce chiral hydroxy-esters with excellent optical purity. nih.gov

The development of enantioselective processes often involves screening different enzymes and optimizing reaction conditions to maximize both conversion and enantiomeric excess (ee). Protein engineering and directed evolution can be used to tailor enzymes for improved activity and selectivity towards non-natural substrates, expanding the scope of biocatalysis for producing a wide range of chiral molecules. nih.govresearchgate.net

Advanced Synthetic Strategies and Novel Precursor Utilization

While enzymatic synthesis offers a green and effective route, research into alternative and complementary chemical methodologies continues, focusing on enhancing efficiency, selectivity, and substrate scope.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. researchgate.net While traditionally used for synthesizing biaryls and other complex molecules, recent advancements have expanded their application to include the coupling of non-traditional substrates like esters, carboxylic acids, and alcohols. rsc.orgdigitellinc.com

For the synthesis of esters like this compound, these advanced methods offer alternatives to classical Fischer esterification. One such approach is the direct C(sp³)–C(sp³) coupling of an alcohol and a carboxylic acid, which serves as an orthogonal strategy to traditional esterification. nih.gov This type of reaction, often employing a dual nickel/photoredox catalytic system, can couple a wide range of aliphatic alcohols and carboxylic acids. nih.gov

More directly, palladium catalysis can be employed in carbonylation reactions, where carbon monoxide is inserted between an organic halide and an alcohol to form an ester. While not a direct coupling of an acid and alcohol, this method allows for the construction of the ester functionality from different precursors. The development of mild and soluble bases, such as potassium 2-ethylhexanoate (B8288628) (K-2-EH), has also enhanced the scope and practicality of Pd-catalyzed cross-coupling reactions, particularly for C-N bond formation, indicating the potential for developing milder conditions for C-O bond-forming reactions as well. chemrxiv.org These transition-metal-catalyzed methods, including those using more abundant metals like iron, provide powerful tools for constructing structurally diverse esters under increasingly mild conditions. acs.org

Electrolytically Assisted Chemical Transformations

The synthesis of esters, including structures analogous to this compound, can be achieved through electrolytically assisted methods, which offer an alternative to traditional chemical catalysis. These electrochemical approaches leverage the direct action of electrons to induce chemical transformations, often under mild conditions. Key methodologies include the Kolbe electrolysis and direct anodic oxidation processes.

The Kolbe electrolysis, formally a decarboxylative dimerization of two carboxylic acids, primarily yields hydrocarbons. wikipedia.orgorganic-chemistry.org However, under certain conditions that favor the formation of carbocation intermediates (non-Kolbe reaction), side reactions with the solvent or unreacted carboxylate can lead to the formation of alcohols and esters. mdpi.com For instance, the electrolysis of valeric acid, a structural relative of hexanoic acid, has been observed to produce butyl valerate (B167501) as a side product alongside the primary hydrocarbon product, octane. mdpi.com This occurs when the radical formed after decarboxylation is further oxidized to a carbocation, which is then attacked by a nucleophile, such as an alcohol or a carboxylic acid molecule.

More direct electrochemical methods for esterification have also been developed. One such process involves the electrolysis of an aqueous solution of an aliphatic carboxylic acid. google.com By using specific operating conditions, including carbon anodes and controlled pH (4 to 6), this method can produce esters with yields ranging from 20% to 80%, a significant improvement over processes where esters are merely by-products. google.com The ester product results from an anodic oxidation of the carboxylic acid, where the alkyl group of the resulting ester has one less carbon atom than the parent acid. google.com

Another innovative approach is the direct oxidative coupling of aldehydes with alcohols to produce esters via anodic oxidation in an undivided electrochemical cell. researchgate.net While not a direct synthesis from a carboxylic acid, it represents a modern electrochemical route to esters. Furthermore, esters can be synthesized electrochemically from N-alkoxyamides through constant current electrolysis, a method that is free from external oxidants and proceeds under mild conditions. acs.org These electrosynthetic strategies are part of a growing effort to develop greener and more efficient synthetic methodologies, relying on the electron as a clean reagent. gre.ac.uknih.gov

The following table summarizes key aspects of various electrolytically assisted methods applicable to the synthesis of esters.

Table 1: Overview of Electrolytically Assisted Ester Synthesis Methods

| Method | Substrate(s) | Electrode Material | Key Conditions | Product(s) | Reported Yields | Reference(s) |

|---|---|---|---|---|---|---|

| Kolbe Electrolysis (Side Reaction) | Carboxylic Acids (e.g., Valeric Acid) | Platinum, Carbon | Aprotic solvent, high current density | Dimerized hydrocarbon, Ester , Alcohol | Variable (Ester is a side product) | mdpi.com |

| Anodic Oxidation of Carboxylic Acid | Aliphatic Carboxylic Acid (C4-C6) | Graphite Anode | Aqueous solution, pH 4-6, 20-30°C, 0.04-0.06 A/cm² | Ester (RCOOR, R has one less C than acid) | 20-80% | google.com |

| Oxidative Coupling | Aldehydes, Alcohols | Graphite Electrodes | Undivided cell, TBAF electrolyte, Room Temperature | Ester | 70-90% | researchgate.net |

Synthesis of Metal Carboxylates derived from Hexanoic Acids

Metal carboxylates, also known as metal soaps, are compounds where a metal ion is bonded to one or more carboxylate anions. pgmsmetal.com Those derived from hexanoic acid and its isomers, such as 2-ethylhexanoic acid, are valuable as precursors in materials science, catalysts, and paint driers. researchgate.net Their synthesis can be accomplished through several established chemical routes.

Common synthetic methods for metal carboxylates include:

Fusion Method: This technique involves the direct reaction of a metal oxide, hydroxide, or carbonate with the carboxylic acid, often with heating to drive off the water or carbon dioxide produced. wits.ac.za

Precipitation (Metathesis): In this approach, a water-soluble metal salt (e.g., a chloride or nitrate) is reacted with an alkali metal salt of the carboxylic acid (e.g., sodium hexanoate) in a suitable solvent. The often-insoluble metal carboxylate product precipitates from the solution and can be isolated by filtration. wits.ac.zawikipedia.org

Ligand Exchange: Metal oxides can be used as starting materials for the synthesis of carboxylates of metals like copper and zinc through ligand exchange reactions. researchgate.net

From Organometallics: An organometallic compound can be combined with a stoichiometric excess of a carboxylic acid and heated. The thermal decomposition of the organometallic compound liberates metal cations that react in situ with the carboxylate anions. google.com

Electrolytic Synthesis: An electrolytically assisted method can be employed where a sacrificial metal anode is oxidized in the presence of the carboxylic acid. For example, the synthesis of metal 2-ethylhexanoates (structurally analogous to hexanoates) has been demonstrated using a lead or bismuth anode in an electrolyzer containing 2-ethylhexanoic acid, an alcohol solvent, and an electroconductive additive. google.com

The choice of method depends on the specific metal, the desired purity of the product, and the scale of the reaction. For instance, the reaction of transition metal salts with hexadecanoic acid (a longer-chain fatty acid) has been used to synthesize a range of metal palmitate complexes. researchgate.net

The following table provides a summary of general synthetic routes for preparing metal carboxylates derived from hexanoic or analogous acids.

Table 2: General Synthetic Routes for Metal Carboxylates

| Method | Metal Source | Carboxylic Acid Source | General Reaction | Typical Product | Reference(s) |

|---|---|---|---|---|---|

| Fusion Method | Metal Oxide, Hydroxide, or Carbonate | Free Carboxylic Acid (e.g., Hexanoic Acid) | M(OH)₂ + 2 RCOOH → M(O₂CR)₂ + 2 H₂O | Metal Carboxylate | wits.ac.za |

| Precipitation (Salt Metathesis) | Soluble Metal Salt (e.g., MCl₂) | Alkali Metal Salt of Acid (e.g., RCOONa) | MCl₂ + 2 RCOONa → M(O₂CR)₂ + 2 NaCl | Metal Carboxylate | wits.ac.zawikipedia.org |

| Thermal Decomposition | Organometallic Compound | Free Carboxylic Acid (in excess) | Heating an organometallic compound with the acid | Metal Carboxylate | google.com |

| Electrolytic Synthesis | Sacrificial Metal Anode (e.g., Pb, Bi) | Free Carboxylic Acid (e.g., 2-Ethylhexanoic Acid) | Electrolysis of the acid with a reactive metal anode | Metal Carboxylate | google.com |

Reaction Mechanisms and Chemical Reactivity Studies of Ethyl 2 Methylhexanoate

Hydrolysis and Transesterification Kinetics

The study of ester reaction kinetics, such as hydrolysis and transesterification, is fundamental to understanding their stability and potential applications. For ethyl 2-methylhexanoate, these reactions involve the cleavage and formation of ester bonds, typically influenced by catalysts, temperature, and reactant concentrations.

Hydrolysis is the reaction of an ester with water to produce a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base. Basic hydrolysis, also known as saponification, is an irreversible second-order reaction. researchgate.net The kinetics of hydrolysis for similar esters, like ethyl acetate, have been studied extensively, providing a model for the expected behavior of this compound. The reaction rate is dependent on the concentration of both the ester and the hydroxide ions. researchgate.net

Kinetic studies on related branched-chain esters, such as 2-ethylhexyl-2-ethylhexanoate, show that the reaction conversion can be optimized by adjusting parameters like temperature and catalyst concentration. For instance, enzymatic hydrolysis using lipase (B570770) has been explored, with optimal results often achieved at specific temperatures and biocatalyst loads. researchgate.net

Transesterification , or alcoholysis, is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reversible reaction is central to processes like biodiesel production. researchgate.netscholaris.cancsu.edu The kinetics are influenced by the phase behavior of the reactants, as the reaction often starts as a two-phase system (oil and alcohol) which can form an emulsion before separating again as products are formed. scholaris.ca

Enzymatic transesterification has also been investigated for the synthesis of similar esters. For example, the transesterification of fatty acid methyl esters with 2-ethylhexanol, catalyzed by immobilized lipase, achieved a high conversion rate of 98%. researchgate.net The reaction kinetics in such systems are complex, involving multiple steps and intermediates. researchgate.net The rate constant (k) and activation energy are key parameters determined from kinetic studies. For the transesterification of palm oil methyl ester with 2-ethylhexanol, the rate constant was found to be in the range of 0.44 to 0.66 s⁻¹, with an activation energy of 15.6 kJ·mol⁻¹. researchgate.net

| Reaction Type | Ester | Catalyst | Temperature (°C) | Key Kinetic Finding | Reference |

|---|---|---|---|---|---|

| Transesterification | Palm Oil Methyl Ester with 2-Ethylhexanol | Sodium Methoxide | 70 - 110 | Rate constant (k) = 0.44 - 0.66 s⁻¹, Activation Energy = 15.6 kJ·mol⁻¹ | researchgate.net |

| Transesterification | Rapeseed Oil FAME with 2-Ethylhexanol | Immobilized Lipase (Candida Antarctica) | 35 | 98% conversion achieved after 50 hours. | researchgate.net |

| Hydrolysis (Saponification) | Ethyl Acetate | NaOH | 10 - 40 | Second-order reaction, Activation Energy = 29.775 kJ·mol⁻¹ | researchgate.net |

Nucleophilic Addition Reactions and Derivative Formation

The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack. This fundamental reaction, known as nucleophilic addition, is characteristic of aldehydes, ketones, and esters. masterorganicchemistry.com In this reaction, a nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Unlike aldehydes and ketones, the reaction of an ester with a strong nucleophile often leads to a nucleophilic acyl substitution, where the ethoxy group (-OCH₂CH₃) acts as a leaving group. For example, reaction with Grignard reagents (R-MgX) would result in the addition of two alkyl groups to the carbonyl carbon, producing a tertiary alcohol after protonation. The reaction proceeds through an initial substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. youtube.com

Derivative formation from this compound can be achieved through various standard esterification and substitution methods. One common method involves the reaction of the corresponding acyl chloride, 2-methylhexanoyl chloride, with an alcohol. For instance, reacting 2-methyl-2-ethyl-hexanoyl chloride with sodium ethylate in ethanol (B145695) yields the corresponding ethyl ester. google.com This demonstrates a route to synthesize related esters by varying the alcoholate used.

| Starting Material | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| This compound | Grignard Reagent (e.g., CH₃MgBr) then H₃O⁺ | Nucleophilic Acyl Substitution followed by Nucleophilic Addition | Tertiary Alcohol | youtube.com |

| 2-methylhexanoyl chloride | Ethanol | Nucleophilic Acyl Substitution (Esterification) | This compound | google.com |

| This compound | NaOH / H₂O | Nucleophilic Acyl Substitution (Saponification) | Sodium 2-methylhexanoate | researchgate.net |

Oxidative Degradation Pathways and Radical Reactions

The oxidative degradation of esters is a critical process in combustion chemistry and atmospheric science. The pathways typically involve radical chain reactions initiated by the abstraction of a hydrogen atom from the ester molecule.

Studies on similar esters, like methyl and ethyl butanoates, provide insight into the potential degradation pathways for this compound. researchgate.net At high temperatures, the primary consumption pathways for esters are unimolecular decomposition and H-atom abstraction by radicals such as H, OH, and HO₂. researchgate.netacs.orgprinceton.edu The presence of an ethyl group in ethyl esters introduces an additional decomposition pathway: a six-centered unimolecular elimination reaction that yields an alkene (ethylene) and the corresponding carboxylic acid (2-methylhexanoic acid). researchgate.net

Hydrogen atom abstraction is a key initiating step in the oxidation of esters. acs.org The rate of abstraction depends on the bond dissociation energy of the C-H bond being broken. In this compound, there are several types of hydrogen atoms available for abstraction: primary (on the methyl groups), secondary (on the methylene groups of the hexyl and ethyl chains), and a tertiary hydrogen at the C2 position.

Theoretical and kinetic studies on esters like methyl propanoate have shown that abstraction of secondary H-atoms is generally favored at lower temperatures, while abstraction from methyl groups becomes more significant as temperature increases. princeton.edu The tertiary C-H bond at the alpha-position (C2) in this compound is expected to be weaker than the secondary C-H bonds, making it a likely site for initial radical attack. This abstraction leads to the formation of a stabilized alkyl radical. The hydroperoxyl radical (HO₂) is a key species in these abstraction reactions. acs.org

Following hydrogen abstraction, the resulting alkyl radical (R•) can react with molecular oxygen (O₂) to form an alkylperoxy radical (ROO•). researchgate.net This is a crucial step in the formation of various oxygenated intermediates. The subsequent reactions of the ROO• radical can lead to a variety of products, including hydroperoxides, aldehydes, and smaller esters. mdpi.com

For example, the oxidation of 2-tridecanone, a methyl ketone, was found to proceed through an intermediate, undecyl acetate, confirming that subterminal oxidation can occur. nih.gov In the case of this compound, oxidation could lead to the formation of hydroperoxides, which can then decompose to form aldehydes, ketones, and other oxygenated species, contributing to the complex product mixture observed in ester oxidation.

Condensation and Polymerization Reaction Behaviors

Condensation polymerization is a process where monomers join together with the loss of a small molecule, such as water. chemguide.ukyoutube.com This type of polymerization typically requires monomers with at least two functional groups (bifunctional monomers). youtube.comyoutube.com For example, polyesters are formed from the reaction of a dicarboxylic acid (a monomer with two carboxylic acid groups) and a diol (a monomer with two alcohol groups). chemguide.ukyoutube.com

This compound is a monofunctional ester. It possesses only one ester group and lacks the two reactive sites necessary to act as a monomer unit in a condensation polymerization chain. Therefore, it cannot self-polymerize or be used as a monomer to form a polyester in the conventional sense. Instead of propagating a polymer chain, its incorporation into a polymerization reaction would lead to chain termination.

Chemo- and Regioselectivity in Complex Reaction Systems

Chemo- and regioselectivity describe the preferential reaction of a chemical reagent with one of two or more different functional groups (chemoselectivity) or at one of two or more different positions on a molecule (regioselectivity).

In reactions involving this compound, the primary site of reactivity for nucleophiles is the electrophilic carbonyl carbon. This inherent reactivity dictates the chemoselectivity in systems with multiple functional groups. For example, in a reduction reaction using a mild reducing agent, the ester group might be less reactive than an aldehyde or ketone group present in the same system.

The regioselectivity of radical reactions, such as hydrogen atom abstraction, is governed by the relative stability of the resulting radical intermediates. For this compound, abstraction of the tertiary hydrogen at the C2 position is expected to be favored because it forms a more stable tertiary radical compared to the primary or secondary radicals formed by abstraction at other positions. This principle is a key factor in predicting the initial products of oxidative degradation. In cycloaddition reactions involving other compounds, the electronic properties of the reactants determine the regioselectivity of the addition. mdpi.com

Analytical and Characterization Techniques in Ethyl 2 Methylhexanoate Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental to the analysis of ethyl 2-methylhexanoate, enabling its separation from other volatile compounds and its precise quantification. The choice of method is often dictated by the sample matrix and the specific research objectives.

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of volatile organic compounds like this compound. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a key parameter for its identification.

This compound, being a common component of fruit aromas, is frequently analyzed by GC-FID in the study of food and beverage volatiles. biorxiv.orgnih.govmaxapress.comresearchgate.netmdpi.com For instance, in the analysis of apple aroma profiles, GC-FID is employed to separate and quantify the various esters, including this compound, that contribute to the characteristic scent. biorxiv.orgnih.govmaxapress.comresearchgate.net The Kovats retention index (RI) is a standardized measure used to report retention data, which helps in comparing results across different systems. While specific experimental retention times can vary, the retention index provides a more consistent value. For a related compound, methyl 2-ethylhexanoate (B8288628), the Kovats retention index has been reported on a non-polar DB-5 column. vcf-online.nl

Table 1: GC-FID Parameters for the Analysis of Volatile Esters

| Parameter | Typical Value/Condition |

| Column Type | DB-5 (5%-phenyl)-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C - 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Oven Program | Temperature ramp (e.g., 40 °C hold, then ramp to 250 °C) |

| Detection | Flame Ionization Detector (FID) |

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. For a non-chromophoric and volatile compound like this compound, direct UV detection is not feasible. However, derivatization techniques can be employed to introduce a UV-active moiety, enabling detection. More commonly, HPLC is coupled with mass spectrometry (LC-MS) for the analysis of esters.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for trace-level quantification. While GC-MS is more common for volatile esters, LC-MS/MS methods have been developed for the quantification of various ethyl esters in food and biological matrices. aip.orgresearchgate.netacs.org These methods often involve derivatization to improve ionization efficiency and chromatographic retention. nih.govnih.govfrontiersin.org The high sensitivity of LC-MS/MS allows for the detection of trace amounts of ethyl esters, which is crucial in food quality and safety assessments. aip.orgresearchgate.netacs.org

Table 2: General LC-MS/MS Parameters for Ester Analysis

| Parameter | Typical Value/Condition |

| Column Type | C18 reversed-phase |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile, methanol) with additives like formic acid |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

Headspace-gas chromatography-ion mobility spectrometry (HS-GC-IMS) is an advanced analytical technique that provides two-dimensional separation of volatile compounds. nih.govresearchgate.netresearchgate.netmdpi.com In this method, the headspace vapor above a sample is injected into a GC for initial separation based on volatility and column interaction. The effluent from the GC column then enters an ion mobility spectrometer, where ionized molecules are separated based on their size, shape, and charge as they drift through a gas under the influence of an electric field.

This technique is particularly powerful for creating unique "fingerprints" of the volatile profiles of complex samples like fruits. nih.govresearchgate.netmdpi.com Esters, including compounds structurally similar to this compound, are key components of these fingerprints. The combination of GC retention time and IMS drift time provides a high degree of confidence in compound identification. HS-GC-IMS is valued for its high sensitivity and speed, making it suitable for high-throughput screening of food products for quality control and authenticity. nih.govmdpi.com

Table 3: Conceptual HS-GC-IMS Data for a Volatile Ester

| Compound | Retention Time (s) | Drift Time (ms) |

| This compound (Hypothetical) | 450 | 8.5 |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for determining the molecular structure of this compound. These methods probe the interactions of molecules with electromagnetic radiation to provide detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, the signals for the different protons are distinguished by their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). For example, the protons of the ethyl group's CH₃ will appear as a triplet, while the CH₂ protons will be a quartet. youtube.comquora.com

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The carbonyl carbon of the ester group, for instance, appears at a characteristic downfield shift. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| CH₃ (hexanoate chain) | ~0.9 | t | ~14 |

| CH₂ (hexanoate chain) | ~1.3-1.6 | m | ~22, 29, 34 |

| CH (α-position) | ~2.4 | m | ~41 |

| CH₃ (α-position) | ~1.1 | d | ~17 |

| O-CH₂ (ethyl group) | ~4.1 | q | ~60 |

| O-CH₂-CH₃ (ethyl group) | ~1.2 | t | ~14 |

| C=O (carbonyl) | - | - | ~176 |

| Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions. |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that are characteristic of particular functional groups.

For this compound, the FTIR spectrum is dominated by strong absorption bands characteristic of an ester. acs.orgresearchgate.net A very strong band appears in the region of 1735-1750 cm⁻¹ due to the C=O (carbonyl) stretching vibration. researchgate.net Another strong absorption, corresponding to the C-O stretching vibration of the ester linkage, is typically observed in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations of the alkyl chains are seen around 2850-3000 cm⁻¹. researchgate.net

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2850-3000 | C-H stretch | Alkyl groups |

| ~1735-1750 | C=O stretch | Ester carbonyl |

| ~1465 | C-H bend | CH₂ and CH₃ groups |

| ~1375 | C-H bend | CH₃ group |

| ~1000-1300 | C-O stretch | Ester linkage |

| Note: These are typical ranges for aliphatic esters. |

Mass Spectrometry (MS/MS) for Fragment Analysis

Upon ionization in the mass spectrometer, typically through electron impact (EI), the this compound molecule (with a molecular weight of 158.24 g/mol ) will form a molecular ion ([M]⁺). This ion is then subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement.

Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion, or the loss of the 2-methylhexyl group. The McLafferty rearrangement is another common pathway for esters with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Putative Fragment Structure/Description |

| 158.13 | 113.09 | C₂H₅O• | Acylium ion resulting from alpha-cleavage (loss of ethoxy radical) |

| 158.13 | 88.05 | C₅H₁₀ | Product of McLafferty rearrangement |

| 158.13 | 85.06 | C₄H₉• and CO | Loss of butyl radical followed by loss of carbon monoxide from the acylium ion |

| 158.13 | 73.06 | C₆H₁₃• | Fragment corresponding to the ethyl ester group with a rearranged hydrogen |

| 158.13 | 57.07 | C₇H₁₅O• | Butyl cation resulting from cleavage within the hexyl chain |

This table presents predicted fragmentation patterns based on general principles of ester mass spectrometry.

Purity Assessment and Intermediate Characterization Methodologies

The purity of synthesized this compound and the characterization of its precursors are critical for ensuring the quality of the final product and the efficiency of the synthesis. Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the purity of volatile compounds like this compound. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for a quantitative determination of purity.

The primary intermediates in the common synthesis of this compound are 2-methylhexanoic acid and ethanol (B145695). The purity of these starting materials is paramount and is typically verified before their use in the esterification reaction.

Characterization of Intermediates:

2-Methylhexanoic Acid: The purity of this carboxylic acid can be assessed by titration with a standardized base to determine its acid value. Instrumental methods such as GC-MS or High-Performance Liquid Chromatography (HPLC) can also be employed to identify and quantify any impurities.

Ethanol: The purity of ethanol is readily determined by gas chromatography, which can detect the presence of water and other volatile organic impurities.

Table 2: Purity Assessment of this compound and Intermediates

| Compound | Analytical Method | Typical Purity Specification | Common Impurities Detected |

| This compound | GC-FID, GC-MS | >98% | Unreacted 2-methylhexanoic acid, unreacted ethanol, side-products |

| 2-Methylhexanoic Acid | Titration, GC-MS | >99% | Isomeric acids, oxidation products |

| Ethanol | GC-FID | >99.5% | Water, methanol, other alcohols |

Reaction Conversion and Yield Determination Techniques

During the esterification reaction, small aliquots of the reaction mixture can be withdrawn at different time intervals. These samples are then analyzed by GC-FID or GC-MS. By comparing the peak areas of the reactants (2-methylhexanoic acid and ethanol) and the product (this compound), the extent of the reaction can be monitored. An internal standard is often added to the samples to improve the accuracy of the quantification.

Reaction Conversion is calculated by measuring the amount of the limiting reactant that has been consumed.

Yield is the amount of product obtained, expressed as a percentage of the theoretical maximum.

Table 3: Example of Reaction Monitoring for this compound Synthesis

| Reaction Time (hours) | Peak Area (2-Methylhexanoic Acid) | Peak Area (this compound) | Conversion (%) |

| 0 | 1000 | 0 | 0 |

| 1 | 750 | 250 | 25 |

| 2 | 520 | 480 | 48 |

| 4 | 230 | 770 | 77 |

| 6 | 110 | 890 | 89 |

| 8 | 50 | 950 | 95 |

This table represents illustrative data for monitoring the progress of an esterification reaction using gas chromatography.

Theoretical and Computational Investigations of Ethyl 2 Methylhexanoate

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. These ab initio (from first principles) and Density Functional Theory (DFT) approaches solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by calculating its electron density. arxiv.orgarxiv.org From the electron density, various properties can be derived, including the distribution of charge, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are crucial for predicting a molecule's reactivity and its interaction with other chemical species.

For a molecule like ethyl 2-methylhexanoate, DFT calculations would reveal how the electron density is distributed across the ester functional group and the alkyl chains. This information helps in identifying electrophilic and nucleophilic sites, which are key to understanding its chemical behavior. While specific DFT studies on this compound are sparse, research on other esters demonstrates that such calculations can provide accurate electronic properties that correlate well with experimental observations. nih.gov

Table 1: Representative Electronic Properties Obtainable from DFT Calculations This table is illustrative of the data that would be generated in a typical DFT study.

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Relates to the molecule's chemical reactivity and stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Identifies partial positive and negative charges on atoms, predicting sites for electrostatic interactions. |

| Electrostatic Potential Map | A 3D map of the electrostatic potential on the electron density surface | Visually represents electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. |

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), provide another avenue for high-accuracy quantum chemical calculations without reliance on empirical data. mdpi.com A primary application of these methods is geometric optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. mdpi.com

For this compound, with its flexible alkyl chains, multiple rotational isomers (conformers) exist. Ab initio calculations can be used to map out the potential energy surface, identifying the various stable conformers and the energy barriers for rotation between them. This "energy landscape" is critical for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Kinetic Modeling of Chemical Reactions and Combustion Processes

Kinetic modeling is essential for simulating complex chemical processes like combustion. It involves creating a detailed mechanism composed of elementary reactions, each with an associated rate constant. Studies on similar esters, which are components of biodiesel, have been a major focus of combustion research.

The rate constant for each elementary reaction quantifies how fast that reaction proceeds at a given temperature. These constants can be determined experimentally or calculated theoretically. For combustion processes involving esters, experimental data is often gathered from shock tubes, jet-stirred reactors, and laminar flames. researchgate.netnsc.ruacs.org

Theoretically, transition state theory combined with quantum chemical calculations is used to compute reaction rate constants from first principles. For a reaction involving this compound, this would involve calculating the energies of the reactants and the transition state structure to determine the activation energy, which is a key parameter in the rate constant calculation. dergipark.org.trresearchgate.net

A kinetic mechanism is a comprehensive set of elementary reactions that describe the transformation of reactants to products. For the combustion of an ester like this compound, the mechanism would include thousands of reactions describing processes such as:

H-atom abstraction: The removal of a hydrogen atom from the fuel molecule by small radicals like OH, H, and O.

Unimolecular decomposition: The breakdown of the fuel molecule and its subsequent radicals. osti.govosti.gov

Oxidation pathways: The sequential addition of oxygen and subsequent reactions leading to the formation of intermediates and final products like CO2 and H2O.

Extensive kinetic models have been developed for similar saturated esters like methyl hexanoate (B1226103). researchgate.netacs.org These models show that the primary reaction pathways are analogous to those of n-alkanes but are influenced by the presence of the ester group. researchgate.net For instance, a key finding in the study of ethyl propanoate was the identification of a low-energy unimolecular decomposition pathway that produces propanoic acid and ethylene, significantly influencing its reactivity. acs.org

Table 2: Major Reaction Classes in a Typical Saturated Ester Combustion Mechanism Based on mechanisms developed for analogous compounds like methyl hexanoate. researchgate.netnsc.ru

| Reaction Class | Description | Example Reaction Type |

|---|---|---|

| Initiation | Unimolecular bond fission to create initial radicals. | Fuel → Radical1 + Radical2 |

| H-Abstraction | A radical removes an H atom from the fuel. | Fuel + OH• → Fuel_Radical• + H₂O |

| Radical Isomerization | Internal H-atom shift to form a more stable radical. | Primary_Radical• → Secondary_Radical• |

| β-Scission | Decomposition of a radical by breaking a C-C bond beta to the radical center. | Fuel_Radical• → Alkene + Smaller_Radical• |

| Oxidation | Reaction of fuel radicals with O₂. | Fuel_Radical• + O₂ → Peroxy_Radical• |

| Termination | Two radicals combine to form a stable molecule. | CH₃• + CH₃• → C₂H₆ |

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike quantum methods that focus on electron-level detail, MD uses classical mechanics (force fields) to model the interactions between molecules. This approach allows for the simulation of larger systems, such as liquids or solutions, over longer timescales.

An MD simulation of liquid this compound would provide insights into its bulk properties, such as density, viscosity, and diffusion coefficients. It would also reveal the nature of the intermolecular interactions, which are dominated by van der Waals forces. By analyzing the radial distribution functions from the simulation, one could determine the average distances and coordination numbers between molecules, providing a detailed picture of the liquid's structure. While specific MD studies on this compound are not readily found, the methodology is routinely applied to understand the behavior of organic liquids and their interactions in various environments. semanticscholar.org

Computational Prediction of Reactivity and Selectivity

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies of computational chemistry provide a robust framework for predicting its reactivity and selectivity in various chemical transformations. Theoretical investigations, primarily leveraging Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in elucidating reaction mechanisms, predicting kinetic and thermodynamic parameters, and understanding the factors that govern selectivity.

Detailed Research Findings

Computational approaches to understanding the reactivity of esters like this compound generally fall into two broad categories: mechanistic studies of specific reactions and broader predictive models based on molecular descriptors.

Mechanistic Insights from Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, enabling detailed exploration of reaction pathways at the molecular level. For an ester such as this compound, DFT can be employed to model various reactions, including hydrolysis, transesterification, and amidation. These studies typically involve mapping the potential energy surface of the reaction, which allows for the identification of transition states and intermediates.

For instance, in a hypothetical acid-catalyzed hydrolysis of this compound, DFT calculations could elucidate the energetics of the reaction pathway. This would involve calculating the relative energies of the reactants, the protonated ester, the tetrahedral intermediate, the transition states connecting these species, and the final products (2-methylhexanoic acid and ethanol). The calculated activation energies for each step can provide a quantitative measure of the reaction rate.

Table 1: Illustrative DFT-Calculated Relative Energies for the Hydrolysis of an Ester

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + H₃O⁺) | 0.0 |

| Protonated Ester | -5.2 |

| Transition State 1 (Nucleophilic Attack) | +15.8 |

| Tetrahedral Intermediate | +2.5 |

| Transition State 2 (Leaving Group Departure) | +18.3 |

| Products (Carboxylic Acid + Alcohol + H₃O⁺) | -2.1 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for ester hydrolysis. Specific values for this compound would require dedicated computational studies.

Furthermore, DFT is a powerful tool for predicting selectivity. In reactions where multiple products can be formed, such as regioselective or stereoselective transformations, DFT can be used to calculate the activation barriers leading to each product. The product formed via the lowest energy barrier is predicted to be the major product. For example, in a lipase-catalyzed reaction, DFT calculations can help understand why an enzyme exhibits a preference for a particular reaction site on the substrate molecule.

Predictive Modeling with Quantitative Structure-Activity Relationship (QSAR)

QSAR models offer a complementary approach to predicting the reactivity and other properties of chemical compounds based on their molecular structure. wikipedia.org These models establish a mathematical relationship between a set of molecular descriptors (numerical representations of molecular properties) and a specific activity or property of interest.

For this compound, a QSAR model could be developed to predict its rate of hydrolysis or its potential toxicity. nih.gov The first step in building such a model is to calculate a wide range of molecular descriptors for a series of related esters. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., orbital energies, partial charges).

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the experimental data. A well-validated QSAR model can then be used to predict the property of interest for new compounds, like this compound, without the need for experimental testing.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Esters

| Descriptor Class | Example Descriptor | Relevance to Reactivity |

| Constitutional | Molecular Weight | General indicator of molecular size. |

| Topological | Wiener Index | Relates to molecular branching. |

| Geometric | Molecular Surface Area | Influences interactions with solvents and catalysts. |

| Quantum-Chemical | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Indicates susceptibility to nucleophilic attack. |

| Quantum-Chemical | Partial Charge on Carbonyl Carbon | A higher positive charge suggests greater electrophilicity. |

Note: This table provides examples of descriptor types. The selection of relevant descriptors is a key step in the development of a predictive QSAR model.

The predictive power of QSAR models is highly dependent on the quality and diversity of the training data and rigorous validation. researchgate.net While no specific QSAR models for the reactivity of this compound have been identified in the literature, the methodology is broadly applicable to this class of compounds.

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Complex Organic Synthesis

As a chemical intermediate, Ethyl 2-methylhexanoate can serve as a foundational molecule for the construction of more complex chemical entities. Its ester functionality and branched alkyl chain provide reactive sites for a variety of organic transformations.

Currently, there is limited direct evidence in publicly available scientific literature detailing the specific use of this compound as a direct precursor in the production of pharmaceutical building blocks. While esters are a common class of compounds in pharmaceutical synthesis, specific pathways originating from this compound are not extensively documented.

Detailed synthetic pathways for the use of this compound in the synthesis of specific agrochemicals are not widely reported in available research. The structural motifs present in this compound could potentially be incorporated into agrochemical molecules, but specific examples are not prevalent in the literature.

Development of Specialty Chemical Products

The physical and chemical properties of this compound lend themselves to the development of various specialty chemical products, where its branched structure can impart desirable characteristics.

Esters, in general, are utilized as lubricant additives and components of synthetic oils due to their favorable viscosity-temperature characteristics and thermal stability. While specific performance data for this compound as a lubricant additive is not extensively detailed in research, related branched-chain esters are known to be effective in these applications. The biocatalytic synthesis of similar compounds, such as 2-ethylhexyl 2-methylhexanoate, has been explored for their potential use as biolubricants, particularly for low-temperature applications.

Information regarding the specific application of this compound in coatings and polymer chemistry is limited. Generally, esters can be used as plasticizers, coalescing agents, or monomers in polymer synthesis. However, dedicated research on the role of this compound in these areas is not prominent.

Metal-Organic Precursors for Advanced Materials

The closely related compound, 2-ethylhexanoic acid, and its metal salts (metal 2-ethylhexanoates) are extensively used as metal-organic precursors in materials science. nih.govresearchgate.net These precursors are valued for their solubility in organic solvents and their ability to decompose at relatively low temperatures to form metal oxides. This makes them crucial in processes like chemical vapor deposition (CVD) and sol-gel synthesis for creating thin films and nanoparticles. However, it is important to note that this application pertains to the metal carboxylate, not the ethyl ester, this compound. There is no significant body of research indicating the use of this compound itself as a direct precursor for metal-organic materials.

Based on a comprehensive review of available scientific and technical literature, there is no specific information detailing the application of This compound in the synthesis of high-purity metal carboxylates or the formation of thin films for microelectronic applications.

Research in these areas of advanced chemical synthesis and materials science predominantly focuses on metal salts derived from carboxylic acids, particularly metal 2-ethylhexanoates . These metal carboxylates serve as crucial precursors for creating thin films and other advanced materials. However, the ethyl ester, this compound, is not identified as a precursor or key component in these processes.

Therefore, this article cannot be generated as the premise of the request—that this compound is used in these specific applications—is not supported by the available data.

Environmental Chemical Studies of Ethyl 2 Methylhexanoate

Biodegradation Pathways and Mechanisms in Environmental Matrices

The initial step in the biodegradation of ethyl 2-methylhexanoate is expected to be the cleavage of the ester bond by esterase enzymes, which are commonly produced by a wide range of environmental microorganisms. This hydrolysis would yield ethanol (B145695) and 2-methylhexanoic acid as the primary metabolites.

Following initial hydrolysis, these breakdown products would likely enter central metabolic pathways. Ethanol is a simple alcohol that is readily metabolized by many microorganisms. The branched-chain carboxylic acid, 2-methylhexanoic acid, would likely undergo further degradation through pathways such as beta-oxidation, similar to other fatty acids.